
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is a compound that belongs to the class of organic compounds known as tetrahydroisoquinolines . It is a useful precursor of a variety of modified sulfonamide molecules .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide and its analogs has garnered a lot of attention in the scientific community . The commonly used synthetic strategies for constructing the core scaffold have been discussed in various studies .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide are diverse. The compound exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide include a molecular weight of 133.19, a refractive index of 1.568 (lit.), a boiling point of 232-233 °C (lit.), a melting point of -30 °C (lit.), and a density of 1.064 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Biological Activities and SAR Studies
1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
Antiproliferative Tubulin Inhibitors
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors . These inhibitors can prevent the polymerization of tubulin into microtubules, a critical component for cell division, and thus can be used in cancer treatment.
Dopamine D2 Receptor-Blocking Activity
The biological tests indicate that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have potent dopamine D2 receptor-blocking activity . This makes them potential candidates for the treatment of disorders related to dopamine, such as Parkinson’s disease and schizophrenia.
Neurodegenerative Disorders
THIQ based compounds, including 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide, have shown diverse biological activities against neurodegenerative disorders . This suggests potential applications in the treatment of diseases like Alzheimer’s and Parkinson’s.
Infective Pathogens
THIQ based compounds have shown diverse biological activities against various infective pathogens . This suggests potential applications in the development of new antimicrobial and antiviral drugs.
Synthetic Strategies
In addition to its applications in medicinal chemistry, 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide also plays a role in synthetic strategies for constructing the core scaffold of THIQ . This makes it a valuable tool in the field of synthetic chemistry.
Mécanisme D'action
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is the Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the synthesis of neurotransmitters and modulation of physiological responses such as stress response, cognition, and mood .
Mode of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiqs have been shown to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It is known that the plasma exposure level of similar compounds can be low due to insufficient solubility, which affects absorption .
Result of Action
Thiqs have been shown to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the solubility of similar compounds can affect their absorption and thus their bioavailability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPSPPBSSELBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide | |
CAS RN |
15211-62-8 |
Source


|
| Record name | 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)
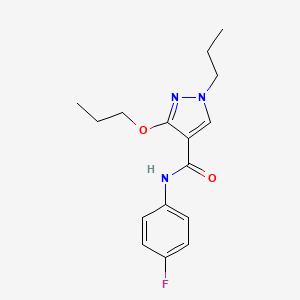
![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)
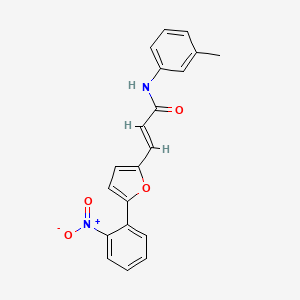
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2802431.png)
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
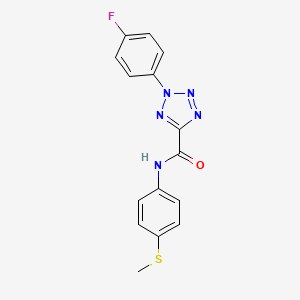
![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)
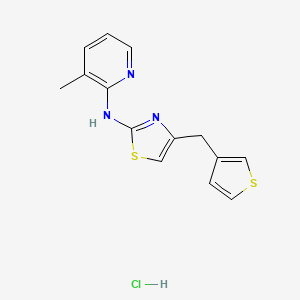
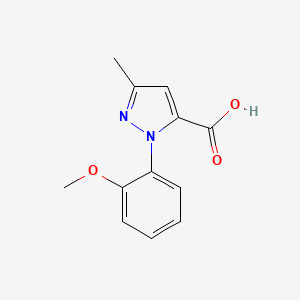
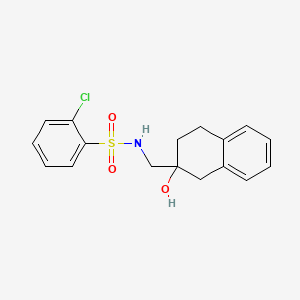
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)